Superior FPTase Inhibitory Potency: Chaetomellic Acid A vs. Chaetomellic Acid B (Direct Comparator)
Chaetomellic Acid A (the unlabeled parent of the d3 compound) exhibits approximately 3.4-fold higher potency against recombinant human FPTase compared to its close structural analog Chaetomellic Acid B. This differential activity is quantifiable and reproducible in isolated enzyme assays, establishing Chaetomellic Acid A as the more potent FPP-mimic inhibitor within the natural chaetomellic acid series [1].
| Evidence Dimension | Inhibition of recombinant human farnesyl-protein transferase (FPTase) |
|---|---|
| Target Compound Data | IC50 = 55 nM |
| Comparator Or Baseline | Chaetomellic Acid B: IC50 = 185 nM |
| Quantified Difference | Chaetomellic Acid A is 3.36× more potent than Chaetomellic Acid B |
| Conditions | Recombinant human FPTase enzyme assay (isolated enzyme system) |
Why This Matters
Procurement of the d3-labeled form is predicated on the parent compound's established potency hierarchy; selecting Chaetomellic Acid A-d3 ensures the internal standard corresponds to the most potent and best-characterized congener in the series.
- [1] Singh SB, et al. Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues. Bioorg Med Chem. 2000;8(3):571-580. View Source
